Sibopirdine
Overview
Preparation Methods
Sibopirdine is synthesized starting from 4,5-diazafluoren-9-one . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are outlined in the U.S. patent 5,272,269 by DuPont Merck Pharmaceutical Company . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Sibopirdine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyridyl-containing compounds.
Biology: It is used in research to understand the biochemical pathways involved in cognitive enhancement.
Industry: It is used in the development of new nootropic drugs and cognitive enhancers.
Mechanism of Action
Sibopirdine exerts its effects by modulating neurotransmitter release in the brain. It primarily targets the cholinergic system, enhancing the release of acetylcholine, a neurotransmitter involved in learning and memory . This modulation of neurotransmitter release is believed to improve cognitive function and memory in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Sibopirdine is structurally related to other nootropic drugs such as linopirdine and besipirdine . Compared to these compounds, this compound has shown unique properties in terms of its potency and efficacy in enhancing cognitive performance . The similar compounds include:
Linopirdine: Another nootropic drug studied for its cognitive-enhancing properties.
This compound’s uniqueness lies in its specific mechanism of action and its potential for higher efficacy in treating cognitive disorders .
Properties
IUPAC Name |
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRSJDIZKTXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153810 | |
Record name | X 9121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122955-18-4 | |
Record name | Sibopirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122955184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | X 9121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIBOPIRDINE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKM67CSEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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